2-(4-arsorosophenyl)-N-carbamoylacetamide
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Overview
Description
2-(4-arsorosophenyl)-N-carbamoylacetamide is an organoarsenic compound with a complex structure that includes an arsenic atom bonded to a phenyl ring and a carbamoylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-arsorosophenyl)-N-carbamoylacetamide typically involves multiple steps. One common method includes the reaction of arsanilic acid with acetic anhydride to form an intermediate, which is then reacted with a suitable amine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-arsorosophenyl)-N-carbamoylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the arsenic atom to a higher oxidation state, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can revert the arsenic atom to a lower oxidation state, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic-bound phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Various nucleophiles, such as halides or amines, under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction typically produces arsenic(III) derivatives .
Scientific Research Applications
2-(4-arsorosophenyl)-N-carbamoylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and certain types of cancer.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-arsorosophenyl)-N-carbamoylacetamide involves its interaction with biological molecules. The arsenic atom can bind to thiol groups in proteins, disrupting their function. This can lead to the inhibition of enzymes and other proteins critical for cell survival and proliferation. The compound may also generate reactive oxygen species, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Melarsen oxide: Another organoarsenic compound with similar biological activity.
Arsanilic acid: A precursor in the synthesis of various organoarsenic compounds.
Melarsomine dihydrochloride: Used in veterinary medicine for the treatment of parasitic infections.
Uniqueness
2-(4-arsorosophenyl)-N-carbamoylacetamide is unique due to its specific structure, which allows for distinct interactions with biological molecules compared to other organoarsenic compounds.
Properties
CAS No. |
5425-17-2 |
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Molecular Formula |
C9H9AsN2O3 |
Molecular Weight |
268.10 g/mol |
IUPAC Name |
2-(4-arsorosophenyl)-N-carbamoylacetamide |
InChI |
InChI=1S/C9H9AsN2O3/c11-9(14)12-8(13)5-6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H3,11,12,13,14) |
InChI Key |
DUDUDQPSJZJVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)N)[As]=O |
Origin of Product |
United States |
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